molecular formula C14H19ClN2O B7475359 4-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

4-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

Cat. No. B7475359
M. Wt: 266.76 g/mol
InChI Key: OQQMXPFGMJJHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, it has been studied for its effects on the central nervous system and potential therapeutic uses. In biochemistry, it has been investigated for its interactions with proteins and enzymes.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is not fully understood. However, studies suggest that it may act as an inhibitor of certain enzymes and proteins, leading to various physiological effects.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide can have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in lab experiments is its potential for various applications in medicinal chemistry, neuroscience, and biochemistry. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to further elucidate its mechanism of action and interactions with proteins and enzymes. Additionally, investigating its effects on different animal models and cell types may provide further insights into its potential applications.

Synthesis Methods

The synthesis of 4-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide involves the reaction of 4-chlorobenzoyl chloride with N-methyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.

properties

IUPAC Name

4-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-16-9-7-13(8-10-16)17(2)14(18)11-3-5-12(15)6-4-11/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQMXPFGMJJHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

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